ethyl (2E)-3-(4-fluorophenyl)acrylate
Description
Ethyl (2E)-3-(4-fluorophenyl)acrylate is an α,β-unsaturated ester characterized by a fluorophenyl group at the β-position and an ethyl ester at the α-position (Figure 1). Its synthesis typically involves a Horner-Wadsworth-Emmons reaction between 4-fluorobenzaldehyde and ethyl 2-(triphenylphosphoranylidene)acetate in dichloromethane, yielding the product in high purity after chromatography . The compound is commercially available (e.g., CymitQuimica offers it at €137.00/g), reflecting its utility in pharmaceutical and materials science research .
Nuclear magnetic resonance (NMR) data for this compound confirm the (E)-configuration of the double bond, critical for its reactivity and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(4-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAXNPTZJKKUGO-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituted Acrylate Esters
Ethyl (2E)-3-(4-fluorophenyl)acrylate belongs to a broader class of α,β-unsaturated esters. Key structural analogs and their properties are compared below:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Substitution with EWGs (e.g., CN, SO₂) enhances electrophilicity, influencing reactivity in Michael additions or Diels-Alder reactions .
- Biological Activity : The 4-fluorophenyl group is associated with improved binding to hydrophobic pockets in enzymes, as seen in EthR inhibitors . However, methoxy or iodine substitutions on adjacent aromatic rings reduce potency (e.g., IC50 increases from 4.7 μM to 70.79 μM in chalcone derivatives) .
Chalcone Derivatives and SAR Insights
This compound shares structural motifs with chalcones, particularly the α,β-unsaturated carbonyl system. A study of 13 chalcones revealed:
- Non-piperazine chalcones with para-fluorophenyl groups (e.g., compound 2j: (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) exhibit lower IC50 values (4.7 μM) compared to methoxy-substituted analogs (25.07–70.79 μM) .
- Electronegativity Trends : Fluorine at the para position of ring B enhances inhibitory activity, while methoxy groups reduce potency due to decreased electronegativity .
Cyano-Substituted Analogs
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate (CAS 18861-57-9) demonstrates distinct reactivity due to the electron-deficient cyano group:
- Synthetic Utility: Used in Knoevenagel condensations to generate heterocycles .
- Comparison with Ester Analogs: The cyano group lowers the LUMO energy, increasing susceptibility to nucleophilic attack compared to the parent ethyl ester .
Mechanistic and Computational Insights
Q & A
Q. What are the standard synthetic routes for ethyl (2E)-3-(4-fluorophenyl)acrylate, and how are reaction conditions optimized?
this compound is typically synthesized via condensation reactions between 4-fluorophenylacetic acid derivatives and ethyl acrylate. A modified procedure by Pinto et al. (2000) involves using a base catalyst (e.g., triethylamine) and mild heating (60–80°C) in anhydrous solvents like dichloromethane . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants. Safety protocols for handling volatile acrylate intermediates and fluorinated reagents are critical .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the (2E)-stereochemistry via coupling constants (J ≈ 12–16 Hz for trans-configured α,β-unsaturated esters) .
- Single-crystal X-ray diffraction : Resolves molecular geometry, bond lengths (e.g., C=C bond ≈ 1.34 Å), and torsion angles. The monoclinic crystal system (space group C2/c) with Z = 8 is commonly observed .
- Infrared (IR) spectroscopy : Identifies ester carbonyl (C=O) stretches near 1720 cm⁻¹ and C-F vibrations at 1220–1150 cm⁻¹ .
Q. What safety protocols are recommended for handling and storing this compound?
- Storage : Keep in airtight containers at 2–8°C, protected from light to prevent polymerization .
- Handling : Use PPE (gloves, goggles) in a fume hood to avoid inhalation or skin contact. Stabilizers like 4-methoxyphenol (200–300 ppm) are often added to inhibit radical polymerization .
Advanced Research Questions
Q. How can flow chemistry and Design of Experiments (DoE) improve the scalability and yield of this compound?
Flow chemistry enables precise control over reaction parameters (temperature, residence time) and reduces side reactions. A DoE approach optimizes variables such as:
Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of related acrylates?
Polymorphs arise from variations in molecular packing (e.g., monoclinic vs. orthorhombic systems). Strategies include:
- High-resolution X-ray diffraction : Compare lattice parameters (e.g., β angles in monoclinic systems) and hydrogen-bonding networks .
- Thermal analysis : Differential scanning calorimetry (DSC) detects phase transitions between polymorphs.
- R-factor analysis : Lower R values (<0.05) indicate higher data reliability .
Q. What computational methods are used to predict the biological activity and reactivity of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic reactivity at the α,β-unsaturated ester moiety .
- Molecular docking : Screens against pharmaceutical targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using the fluorophenyl group as a key pharmacophore .
- Solubility parameters : Hansen solubility parameters predict compatibility with drug delivery matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
